molecular formula C14H23NO2 B5711155 N,N-diisobutyl-2-methyl-3-furamide

N,N-diisobutyl-2-methyl-3-furamide

Cat. No. B5711155
M. Wt: 237.34 g/mol
InChI Key: LSKFIVQTXLLUIP-UHFFFAOYSA-N
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Description

N,N-diisobutyl-2-methyl-3-furamide (DIBMF) is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DIBMF is a furan derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N,N-diisobutyl-2-methyl-3-furamide is not fully understood, but it is believed to interact with biological molecules, including proteins and enzymes. N,N-diisobutyl-2-methyl-3-furamide has been shown to bind with proteins, including bovine serum albumin, and enzymes, including acetylcholinesterase. The binding of N,N-diisobutyl-2-methyl-3-furamide with these biological molecules can result in changes in their conformation and activity.
Biochemical and Physiological Effects:
N,N-diisobutyl-2-methyl-3-furamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. N,N-diisobutyl-2-methyl-3-furamide has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, N,N-diisobutyl-2-methyl-3-furamide has been shown to inhibit the growth of various cancer cells, including breast and lung cancer cells.

Advantages and Limitations for Lab Experiments

N,N-diisobutyl-2-methyl-3-furamide has several advantages for use in lab experiments, including its high solubility in water and organic solvents, low toxicity, and stability under different conditions. However, N,N-diisobutyl-2-methyl-3-furamide has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the use of N,N-diisobutyl-2-methyl-3-furamide in various scientific research fields. One future direction is the development of new synthesis methods to improve the yield and purity of N,N-diisobutyl-2-methyl-3-furamide. Another future direction is the investigation of the mechanism of action of N,N-diisobutyl-2-methyl-3-furamide to gain a better understanding of its interactions with biological molecules. Additionally, future research can focus on the use of N,N-diisobutyl-2-methyl-3-furamide in the development of new drugs and therapies for various diseases, including cancer and inflammation.
Conclusion:
In conclusion, N,N-diisobutyl-2-methyl-3-furamide is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. N,N-diisobutyl-2-methyl-3-furamide can be synthesized using different methods and has been used as a solvent, extractant, and catalyst in various scientific research studies. The mechanism of action of N,N-diisobutyl-2-methyl-3-furamide is not fully understood, but it has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. N,N-diisobutyl-2-methyl-3-furamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the use of N,N-diisobutyl-2-methyl-3-furamide in various scientific research fields, including the development of new synthesis methods and the investigation of its mechanism of action.

Synthesis Methods

N,N-diisobutyl-2-methyl-3-furamide can be synthesized using different methods, including the reaction of 2-methylfuran with diisobutylamine in the presence of a catalyst. Another method involves the reaction of 2-methylfuran with diisobutylamine in the presence of trifluoroacetic acid. The yield of N,N-diisobutyl-2-methyl-3-furamide using these methods has been reported to be high, and the purity of the compound can be improved by using different purification techniques.

Scientific Research Applications

N,N-diisobutyl-2-methyl-3-furamide has been used in various scientific research fields, including as a solvent, extractant, and catalyst. N,N-diisobutyl-2-methyl-3-furamide has been used as a solvent for the extraction of various compounds, including carboxylic acids, alcohols, and phenols. N,N-diisobutyl-2-methyl-3-furamide has also been used as an extractant for the separation of rare earth elements and actinides. Additionally, N,N-diisobutyl-2-methyl-3-furamide has been used as a catalyst for various organic reactions, including the aldol condensation reaction.

properties

IUPAC Name

2-methyl-N,N-bis(2-methylpropyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-10(2)8-15(9-11(3)4)14(16)13-6-7-17-12(13)5/h6-7,10-11H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKFIVQTXLLUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N,N-bis(2-methylpropyl)furan-3-carboxamide

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